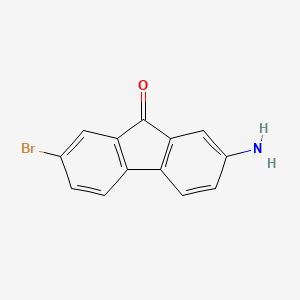

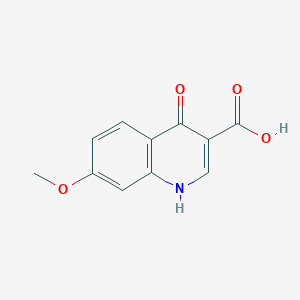

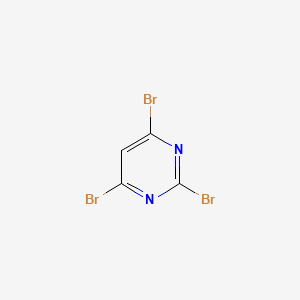

![molecular formula C14H11FN2 B1331280 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 378766-08-6](/img/structure/B1331280.png)

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

The compound "2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methyl group on the imidazo[1,2-a]pyridine core structure can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach is the catalyst-free aza-Diels-Alder reaction (ADAR), which has been used to create tetrahydroimidazo[1,2-a]pyridine derivatives with different substituents, including the introduction of a fluoro group at the 2-position, which has been shown to increase insecticidal activities . Another method involves the reaction of 2-vinyl-4,5-dihydroimidazole derivatives with substituted benzylidenemalononitrile . Additionally, the synthesis of 2-phenylimidazo[1,2-a]pyridine has been described as a straightforward process suitable for educational purposes, highlighting the preparation of a bridged N-heterocycle .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a nitrogen-containing heterocycle. The introduction of various substituents can lead to changes in the compound's crystallinity and stability. For instance, derivatives such as 7-methylimidazo[1,2-a]pyridine have been found to form thermally stable solid compounds . The crystal structure and Hirshfeld surface analysis of related compounds, such as 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, have been studied, revealing specific hydrogen bonding patterns .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of thiazolopyrimidine derivatives involves the reaction of a core compound with substituted aldehydes, which has been studied for anticancer activity . The structure-activity relationship (SAR) study of these derivatives provides insights into how different substituents affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescent properties of these compounds have been investigated, showing that substituents can cause shifts in fluorescence without significantly affecting thermal stability . The physicochemical properties of 8-fluoroimidazo[1,2-a]pyridine have been compared to imidazo[1,2-a]pyrimidine, demonstrating its potential as a bioisosteric replacement in ligands for the GABA A receptor . Additionally, the detrimental effects of structurally similar compounds on mitochondrial respiration have been explored, indicating the importance of understanding the biological implications of these molecules .

Applications De Recherche Scientifique

-

Organic Synthesis

-

Perovskite Solar Cells

- Compounds like “2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine” could potentially be used in the development of perovskite solar cells .

- The method involves using a stable zinc complex-based Hole Transporting Material (HTM) for improving hole mobility and PSC performance .

- The results showed an increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination . The power conversion efficiency of the fabricated inverted PSC using this method is up to 19.75% .

-

Artificial Enzyme Research

- Compounds like “2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine” could potentially be used in artificial enzyme research .

- The method would involve using noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins .

- The outcomes could include the development of enzyme-mimic catalytic activity .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEKEACDOQRRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352395 | |

| Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |

CAS RN |

378766-08-6 | |

| Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

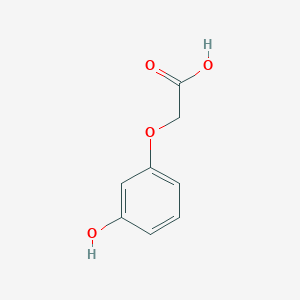

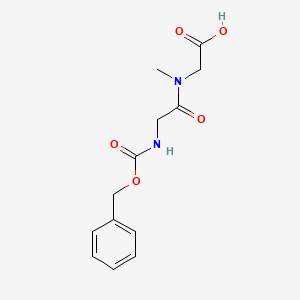

![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)